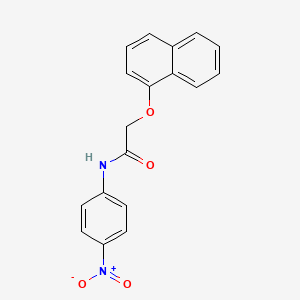

Methyl 4-((3-hydroxy-3-(naphthalen-1-yl)propyl)carbamoyl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the available literature .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as molecular weight, melting point, boiling point, solubility, and stability. The specific physical and chemical properties of “Methyl 4-((3-hydroxy-3-(naphthalen-1-yl)propyl)carbamoyl)benzoate” are not provided in the available resources .科学的研究の応用

Synthesis and Reactivity

- Synthetic Applications: A study by Serebryannikova et al. (2021) discusses the product selectivity of thermal Buchner reactions involving methyl 2-(3-arylisoxazol-5-yl)-2-diazoacetates with naphthalene, leading to stable norcaradiene adducts. This research highlights the synthetic utility of naphthalene derivatives in producing a new family of functionalized compounds through selective reactions Serebryannikova et al., 2021.

Liquid Crystalline Properties

- Mesogenic Homologous Series: Thaker et al. (2012) synthesized new mesogenic series involving naphthalene ring systems demonstrating mesomorphic behavior. This study provides insights into the structural requirements for liquid crystalline properties, which could be relevant for materials science applications Thaker et al., 2012.

Biodegradation and Environmental Impact

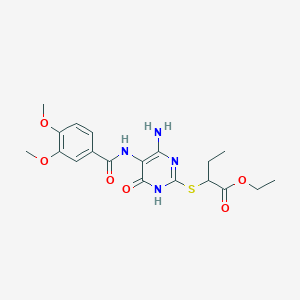

- Degradation Capabilities: Chen and Cai (2016) explored the degradation of novel pyrimidynyloxybenzoic-based herbicides and naphthalene by a recombinant strain, highlighting the potential of naphthalene derivatives in bioremediation and environmental cleanup Chen and Cai, 2016.

Biological Activities

- Antibacterial Agents: Abbasi et al. (2015) reported the synthesis of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides as potent antibacterial agents, indicating the therapeutic potential of naphthalene derivatives Abbasi et al., 2015.

Drug Discovery and Pharmacology

- Dopamine D4 Receptor Antagonists: Wright et al. (1997) identified selective dopamine D4 receptor antagonists based on naphthalene derivatives, underscoring the relevance of these compounds in neuropharmacology and drug discovery Wright et al., 1997.

作用機序

Target of Action

The primary target of Methyl 4-((3-hydroxy-3-(naphthalen-1-yl)propyl)carbamoyl)benzoate is the HIV-1 protease . This protease plays a crucial role in the life cycle of the HIV-1 virus, making it an attractive target for antiviral therapy .

Mode of Action

Methyl 4-((3-hydroxy-3-(naphthalen-1-yl)propyl)carbamoyl)benzoate interacts with the HIV-1 protease in a way that inhibits its function . The compound fits into the active site of the protease, preventing it from cleaving the viral polyproteins into their functional units . This inhibits the maturation of the virus, rendering it non-infectious .

Biochemical Pathways

The inhibition of the HIV-1 protease by Methyl 4-((3-hydroxy-3-(naphthalen-1-yl)propyl)carbamoyl)benzoate affects the viral replication pathway . By preventing the maturation of the virus, the compound disrupts the production of new infectious virus particles .

Result of Action

The result of the action of Methyl 4-((3-hydroxy-3-(naphthalen-1-yl)propyl)carbamoyl)benzoate is the inhibition of the maturation of the HIV-1 virus . This leads to the production of non-infectious virus particles, reducing the spread of the virus within the host .

Safety and Hazards

特性

IUPAC Name |

methyl 4-[(3-hydroxy-3-naphthalen-1-ylpropyl)carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO4/c1-27-22(26)17-11-9-16(10-12-17)21(25)23-14-13-20(24)19-8-4-6-15-5-2-3-7-18(15)19/h2-12,20,24H,13-14H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXAMHRZEOLUPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2718053.png)

![1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2718056.png)

![5-Bromo-2-[1-(cyclopentylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2718057.png)

![2-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B2718058.png)

![4-chloro-N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2718066.png)

![3-((5-((2-morpholino-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2718067.png)

![tert-Butyl N-[(tert-butoxy)carbonyl]-N-[3-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B2718072.png)

![{[5-(4-Chlorophenyl)furan-2-yl]methyl}(methyl)amine hydrochloride](/img/structure/B2718074.png)

![N-(2,2-dimethoxyethyl)-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2718076.png)